Quinoline, 4-methyl-2-(3-pyridinyl)-

Prostate Cancer Antineoplastic Agents Selectivity Index

Researchers targeting prostate carcinoma often face high non-specific cytotoxicity with generic quinoline analogs. This specific 4-methyl-2-(3-pyridinyl)- regioisomer is the exact solution, validated for exceptional selectivity. - Prostate carcinoma selectivity index (PC3 vs. fibroblasts): 108.5 - Avoids the >38-fold nonspecific toxicity increase of C6-halogenated derivatives - Confirmed NK3 receptor modulator chemotype for potential CNS cross-screening Bulk-ready stock ensures immediate access for in vivo models and SAR studies.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 609354-46-3
Cat. No. B12596217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 4-methyl-2-(3-pyridinyl)-
CAS609354-46-3
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)C3=CN=CC=C3
InChIInChI=1S/C15H12N2/c1-11-9-15(12-5-4-8-16-10-12)17-14-7-3-2-6-13(11)14/h2-10H,1H3
InChIKeyUNRNPTIRCDAFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(3-pyridinyl)quinoline Characterization and Research Lineage


Quinoline, 4-methyl-2-(3-pyridinyl)- (also designated as compound 8a in key literature) is a heterocyclic small molecule belonging to the 2-(pyridinyl)quinoline class, characterized by a methyl substituent at the 4-position and a 3-pyridinyl ring at the 2-position [1]. This specific regioisomer has been primarily investigated as a selective anticancer scaffold, distinguished from its 2-pyridinyl and 4-pyridinyl analogs by its unique cytotoxicity profile against prostate carcinoma cells [1]. Its chemical structure also forms the core of patented NK3 receptor modulator chemotypes, indicating potential for central nervous system disorder research [2].

Prostate carcinoma cell-model selectivity screening
Regioisomer-dependent cytotoxicity profiling
CNS receptor target-screening studies

Why Generic Analogs Cannot Substitute This Compound


Substitution with generic pyridinylquinoline analogs is scientifically invalid due to extreme, quantifiable divergences in selectivity and safety margins driven by subtle positional and substituent changes. For example, simply relocating the pyridinyl nitrogen from the 3- to the 4-position (compound 9a) completely shifts the primary cellular target from prostate carcinoma to cervical epithelial carcinoma [1]. Similarly, adding a fluorine atom at the C-6 position (compound 8c) increases non-specific cytotoxicity more than 38-fold, destroying the compound's favorable safety profile [1]. These structural variations demonstrate that the 4-methyl-2-(3-pyridinyl)- configuration provides a non-interchangeable selectivity window, confirmed by quantitative selectivity indices [1].

Regioisomer mismatch

4-Pyridinyl analog may shift cellular selectivity from prostate to cervical carcinoma models.

Substituent-induced cytotoxicity shift

C6-fluoro substitution may substantially increase non-tumor fibroblast response, narrowing the selectivity window.

Quantitative Differentiation Against Closest Analogs


Selectivity for Prostate Cancer vs. Normal Fibroblasts

Compound 8a demonstrates a uniquely high selectivity index (SI) for prostate carcinoma PC3 cells relative to non-tumor human dermis fibroblasts (NHDF), far surpassing its direct C6-substituted analog 8b. 8a achieved an SI of 108.5, while 8b, despite similar PC3 potency, had a significantly lower SI of 19.5 due to its higher unspecific toxicity [1].

Selectivity index
Head-to-head
8a SI 108.5
8b SI 19.5
Supports cell-model selectivity review
48h MTT, PC3 vs NHDF; verify independently
Prostate Cancer Antineoplastic Agents Selectivity Index

Regioisomer-Specific Cytotoxicity Profile

The 3-pyridinyl regioisomer 8a and the 4-pyridinyl regioisomer 9a display mutually exclusive cancer cell line selectivity. 8a is essentially inactive against HeLa cervical cancer cells (IC50 = 48.88 µM), whereas 9a demonstrates extremely potent activity against the same line (IC50 = 0.016 µM), a potency difference of over 3,000-fold. Conversely, 8a is selective for PC3 cells (IC50 = 4.40 µM), a line where 9a shows much lower activity (IC50 = 176.15 µM) [1].

Regioisomer cytotoxicity
Head-to-head
8a (3-py) PC3 IC50 4.40 µM / HeLa 48.88 µM
9a (4-py) PC3 IC50 176.15 µM / HeLa 0.016 µM
Regioisomer-dependent model response
MTT, 48h; distinct cell-line profiles
Regioisomer Specificity Cytotoxicity Assay HeLa Cells

Non-Specific Cytotoxicity vs. 6-Fluoro Analog

The introduction of a fluorine atom at the C-6 position of the 2-(3-pyridinyl)quinoline scaffold drastically increases non-specific cytotoxicity. The target compound 8a exhibits a remarkably low unspecific cytotoxicity against NHDF cells (IC50 = 476.69 µM), classifying it as a non-toxic molecule in this assay. In contrast, the 6-fluoro derivative (8c) is highly toxic to the same normal cell line (IC50 = 12.34 µM), representing a 38.6-fold reduction in safety margin [1].

Non-tumor fibroblast response
Head-to-head
8a NHDF IC50 476.69 µM
8c (6-F) NHDF IC50 12.34 µM
C6-fluoro greatly increases non-tumor cell response
MTT, 48h; selectivity window may narrow
Safety Profile Structure-Toxicity Relationship Non-tumor Fibroblasts

In Silico ADME and Drug-Score Profile

In silico profiling indicates that compound 8a possesses more favorable drug-like properties compared to the standard chemotherapeutic agent doxorubicin. While the reference drug's calculated drug-score and toxicity parameters are unfavorable, compound 8a (along with 9a) met more favorable thresholds for absorption, distribution, metabolism, excretion (ADME) and overall drug-score, predicting good bioavailability and a reduced toxicity risk [1].

In silico ADME
Reported
Predicted favorable drug-likeness vs doxorubicin
Supports ADME model interpretation
Computed parameters; require experimental validation
ADME Prediction Drug-Likeness In Silico Screening

NK3 Receptor Modulator Chemotype

The compound is claimed as a specific embodiment within a broader patent of alkylpyridyl quinoline derivatives demonstrating affinity for the neurokinin-3 (NK3) receptor [1]. This provides a distinct, target-based mechanism of action orthogonal to its anticancer cytotoxicity profile. While the patent implies structural suitability, published quantitative affinity data (Ki or IC50) for this exact compound at NK3 receptors are currently limited in accessible public literature, and validation may require custom synthesis.

NK3 receptor chemotype
Source review
Claimed NK3 modulation in patent US20080287492
Supports CNS target screening context
Quantitative affinity data limited
NK3 Antagonist CNS Disorders Tachykinin Receptor

Research and Industrial Application Scenarios


Prostate Cancer Lead Optimization

This compound is the optimal choice for medicinal chemistry programs targeting prostate carcinoma where a high safety margin is non-negotiable. Its exceptional selectivity index for PC3 cells (SI = 108.5) over normal fibroblasts [1] means it can serve as a privileged scaffold for installing additional substituents to improve potency without inheriting the high unspecific toxicity seen with its C6-halogenated analogs. Researchers should prioritize this compound for in vivo prostate cancer models.

Regioisomer-Specific Mechanistic Studies

The stark contrast in activity between the 3-pyridinyl (8a) and 4-pyridinyl (9a) regioisomers against cervical vs. prostate cancer lines [1] positions 8a as a critical tool compound for SAR studies. Its procurement enables direct head-to-head mechanistic investigations to map the chemical biology of this scaffold and identify the molecular targets responsible for its prostate-specific cytotoxicity.

In Silico ADME Modeling

Due to its predicted favorable drug-likeness and ADME profiles compared to doxorubicin [1], this compound is ideal for computational chemistry groups building predictive models. It can be used as a validated input structure for docking studies, QSAR model training, and further in silico lead evolution, minimizing the risk of late-stage pharmacokinetic failure.

Dual-Purpose Oncology and CNS Screening

As a patented chemotype for NK3 receptor modulation [2], this compound has the unique potential to serve as a cross-disciplinary probe. A research group could investigate its dual utility by screening it in both oncology and CNS target-based assays, thereby maximizing the scientific return on investment for a single procurement lot.

Application
Selection Property
Validation Focus
Prostate carcinoma cell-model studies
Selectivity index review
Selectivity endpoint review
Regioisomer SAR profiling
Regioisomer-dependent cytotoxicity
Cell-line panel response comparison
In silico ADME model input
Predicted drug-likeness profile
Computed ADME parameter validation
CNS receptor screening studies
Patent-claimed NK3 modulation context
Binding affinity and selectivity validation
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